3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)
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Overview
Description
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI), commonly known as 3-OT, is a bicyclic organic compound that belongs to the class of heterocyclic compounds. It is a chiral molecule with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. 3-OT has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 3-OT is not fully understood. However, it is believed that 3-OT exerts its biological activities by interacting with specific molecular targets in cells. For example, 3-OT has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-OT are diverse and depend on the specific biological activity being studied. For example, 3-OT has been found to inhibit the production of pro-inflammatory cytokines, reduce the growth of cancer cells, and exhibit anti-microbial activity.
Advantages And Limitations For Lab Experiments
One advantage of using 3-OT in lab experiments is its diverse range of biological activities, which makes it a promising candidate for drug development. However, a limitation of using 3-OT is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-OT. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, future studies could focus on improving the solubility of 3-OT to make it more viable for in vivo studies.
Synthesis Methods
The synthesis of 3-OT can be achieved through several methods, including the Diels-Alder reaction and the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone. In one study, 3-OT was synthesized through the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone in the presence of sulfuric acid. The reaction yielded 3-OT with a purity of 99.8%.
Scientific Research Applications
3-OT has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In one study, 3-OT was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 3-OT exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
174512-63-1 |
---|---|
Product Name |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-7(10)9(3)8(5-10)11-9/h6-8H,4-5H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
InChI Key |
KYPLHUCTKYSSKM-RGOKHQFPSA-N |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]1[C@@]3([C@H](C2)O3)C |
SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
Canonical SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
synonyms |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Origin of Product |
United States |
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